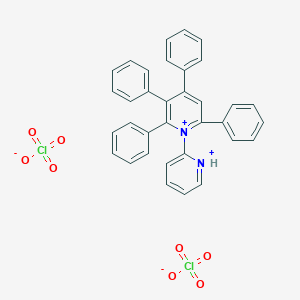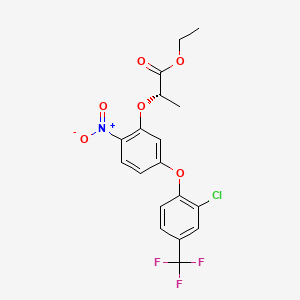![molecular formula C11H11N5S B15164100 N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine CAS No. 143355-22-0](/img/structure/B15164100.png)
N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine is a compound that combines a thiophene ring with a purine base. Thiophene is a five-membered aromatic ring containing sulfur, while purine is a heterocyclic aromatic organic compound consisting of a pyrimidine ring fused to an imidazole ring. This combination of structures gives this compound unique chemical and biological properties.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine typically involves the following steps:
Formation of 2-thiopheneethylamine: This can be achieved by reacting thiophene with N,N-dimethylformamide (DMF) to obtain 2-thiophenecarbaldehyde, which is then reacted with isopropyl chloroacetate to form 2-thiopheneacetaldehyde.
Coupling with Purine Base: The 2-thiopheneethylamine is then coupled with a purine derivative under appropriate conditions to form this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions
N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced under appropriate conditions to modify the thiophene ring or the purine base.
Substitution: Electrophilic and nucleophilic substitution reactions can occur on both the thiophene and purine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) can be used.
Substitution: Reagents like halogens (e.g., bromine, chlorine) and nucleophiles (e.g., amines, thiols) are commonly used.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield thiophene sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiophene or purine rings.
Applications De Recherche Scientifique
N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and materials.
Biology: The compound can be used in studies of enzyme interactions and metabolic pathways.
Mécanisme D'action
The mechanism of action of N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine involves its interaction with specific molecular targets, such as enzymes or receptors. The thiophene ring can interact with hydrophobic pockets in proteins, while the purine base can form hydrogen bonds with amino acid residues. These interactions can modulate the activity of the target proteins, leading to various biological effects .
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Thiopheneethylamine: A simpler compound with similar thiophene structure but lacking the purine base.
Thiophene-2-carboxaldehyde: Another thiophene derivative used in various chemical syntheses.
Purine Derivatives: Compounds like adenine and guanine, which are naturally occurring purines.
Uniqueness
N-[2-(thiophen-2-yl)ethyl]-7H-purin-6-amine is unique due to its combination of a thiophene ring and a purine base. This dual structure allows it to interact with a wider range of molecular targets and exhibit diverse chemical and biological properties .
Propriétés
Numéro CAS |
143355-22-0 |
|---|---|
Formule moléculaire |
C11H11N5S |
Poids moléculaire |
245.31 g/mol |
Nom IUPAC |
N-(2-thiophen-2-ylethyl)-7H-purin-6-amine |
InChI |
InChI=1S/C11H11N5S/c1-2-8(17-5-1)3-4-12-10-9-11(14-6-13-9)16-7-15-10/h1-2,5-7H,3-4H2,(H2,12,13,14,15,16) |
Clé InChI |
YIZWRPPLSSLNNX-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)CCNC2=NC=NC3=C2NC=N3 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


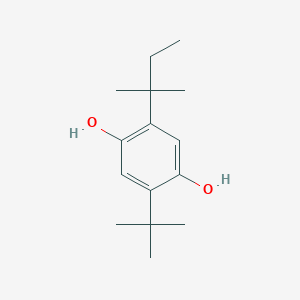
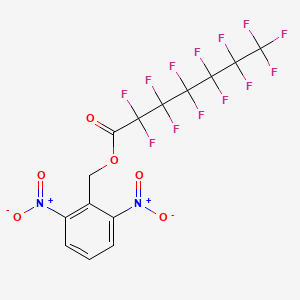
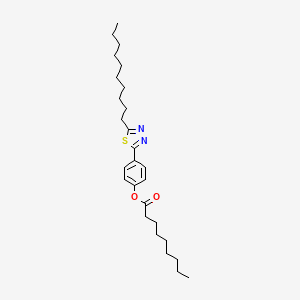
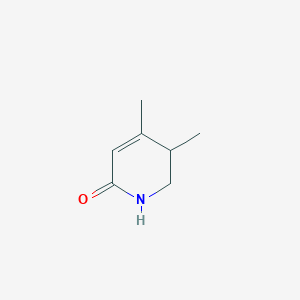
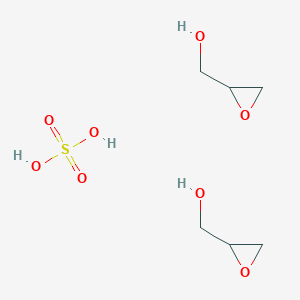
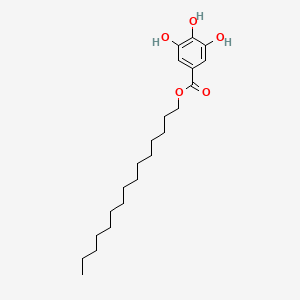
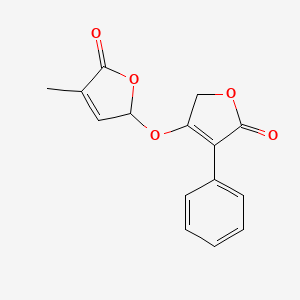
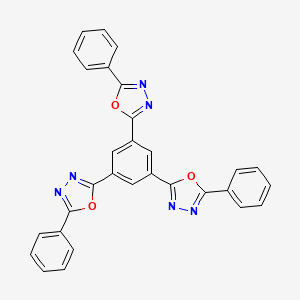
![1-{5-[2-(Triethoxysilyl)ethyl]-2,3-dihydro-1,4-benzodioxin-6-yl}ethan-1-one](/img/structure/B15164081.png)
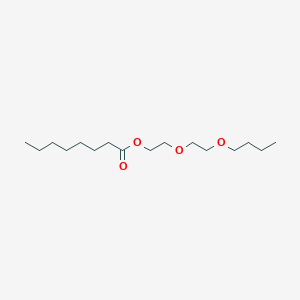
![1-Ethyl-4-[4-(3-methoxypropyl)cyclohexyl]benzene](/img/structure/B15164092.png)
![4-[(2-Ethylhexyl)oxy]-2,5-dimethyl-1,1'-biphenyl](/img/structure/B15164111.png)
